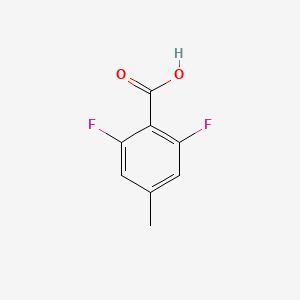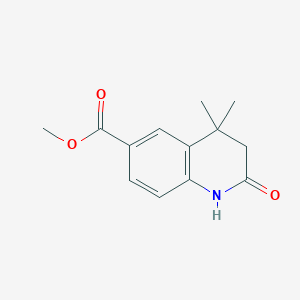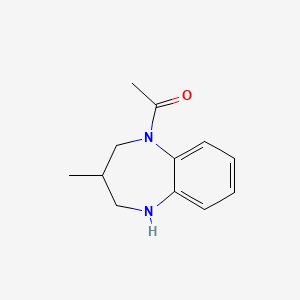
1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride
Übersicht
Beschreibung
1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride is a chemical compound with significant applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxyl group, and a methylamino group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Methylamino Group Addition: The methylamino group is added through reductive amination reactions involving formaldehyde and methylamine.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors, temperature control, and purification techniques to ensure the high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Ketones and Aldehydes: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Derivatives: Resulting from substitution reactions at the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylamino groups play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine Derivatives: Other compounds containing the pyrrolidine ring, such as pyrrolidine itself and its various substituted derivatives.
Hydroxyl-Containing Compounds: Compounds with hydroxyl groups, such as alcohols and phenols.
Methylamino Compounds: Compounds with methylamino groups, such as methylamine and its derivatives.
Uniqueness: 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride is unique due to its combination of a pyrrolidine ring, hydroxyl group, and methylamino group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-4-7(11)9-3-2-6(10)5-9;/h6,8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLVTCJCMQWVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)


![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)

